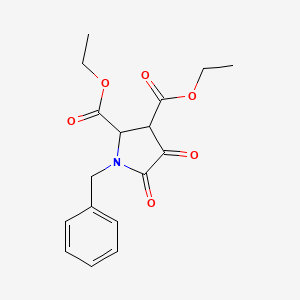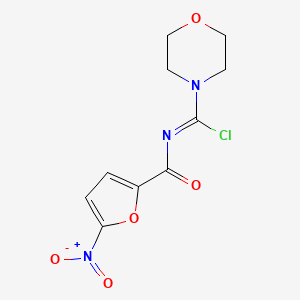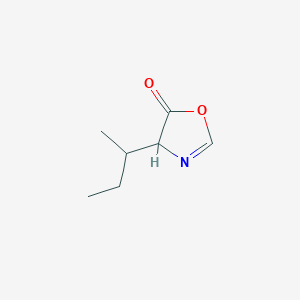
(R)-2-Amino-2-((R)-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a chloro-substituted isoxazole ring, and an acetic acid moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine hydrochloride, under acidic conditions.
Amino Acid Formation: The final step involves the formation of the amino acid moiety through a Strecker synthesis, where the isoxazole derivative reacts with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to a dihydroisoxazole or a fully saturated isoxazolidine.
Substitution: The chlorine atom in the isoxazole ring can be substituted with various nucleophiles, such as amines or thiols, to yield a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydroisoxazole or isoxazolidine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid metabolism. Its chiral nature makes it valuable for investigating stereospecific biochemical processes.
Medicine
In medicine, ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid has potential as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, leading to the discovery of new therapeutic agents.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the isoxazole ring may engage in π-π interactions or hydrophobic contacts. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-(®-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.
®-2-Amino-2-(®-3-methyl-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure with a methyl group instead of chlorine.
®-2-Amino-2-(®-3-hydroxy-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure with a hydroxyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in ®-2-Amino-2-(®-3-chloro-4,5-dihydroisoxazol-5-yl)acetic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C5H7ClN2O3 |
|---|---|
Molekulargewicht |
178.57 g/mol |
IUPAC-Name |
(2R)-2-amino-2-[(5R)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m1/s1 |
InChI-Schlüssel |
QAWIHIJWNYOLBE-VVJJHMBFSA-N |
Isomerische SMILES |
C1[C@@H](ON=C1Cl)[C@H](C(=O)O)N |
Kanonische SMILES |
C1C(ON=C1Cl)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)
![[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12881064.png)

